molecular formula C6H10 B036725 1-Methylcyclopentene CAS No. 693-89-0

1-Methylcyclopentene

Cat. No.: B036725
CAS No.: 693-89-0
M. Wt: 82.14 g/mol
InChI Key: ATQUFXWBVZUTKO-UHFFFAOYSA-N
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Description

1-Methylcyclopentene is an organic compound with the molecular formula C6H10. It is a derivative of cyclopentene, where a methyl group is attached to the first carbon of the cyclopentene ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

1-Methylcyclopentene is a compound that primarily targets the ethylene receptors in plants . Ethylene is a plant hormone that regulates various aspects of plant growth and development, including fruit ripening . By binding to these receptors, this compound can influence the plant’s response to ethylene .

Mode of Action

The interaction of this compound with its targets involves its binding to the ethylene receptors in a manner that blocks the effects of ethylene . This is achieved through the formation of an ethylene-receptor complex, resulting in delayed fruit ripening . The binding of this compound to the ethylene receptors is more favorable than that of ethylene itself, confirming its efficacy in inhibiting ethylene signaling .

Biochemical Pathways

The action of this compound affects the ethylene signaling pathway, which plays a crucial role in the ripening process of fruits . By inhibiting the perception of ethylene, this compound can delay the ripening process, thereby maintaining the quality of the fruit during storage . This includes delaying changes related to softening, color development, and the activities of cell wall degrading enzymes .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of ethylene responses, resulting in delayed fruit ripening . This can lead to an increase in shelf life, slower weight loss, increased fruit firmness, and reduced activities of cell wall degrading enzymes . On a molecular level, this compound suppresses the expression of biosynthesis enzymes/genes ACS 1 and ACO 1 and ACO 2, and inhibited expression of ETR1, ETR2, ETR5, ERSs, CTR1, EIN2A, EIL4 and ERFs gene .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound, the duration of treatment, and the storage temperature can all impact the responses of fruit to this compound treatment . Optimal effects have been observed with a 1-MCP concentration of 1 μl/l, a treatment time of 12–24 h, and a storage temperature of 0 °C for temperate fruits or 20 °C for tropical fruits .

Preparation Methods

1-Methylcyclopentene can be synthesized through several methods:

Chemical Reactions Analysis

1-Methylcyclopentene undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for hydrogenation, and halogens or hydrogen halides for substitution reactions. The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

1-Methylcyclopentene has several applications in scientific research:

Comparison with Similar Compounds

1-Methylcyclopentene can be compared with other similar compounds such as:

    Cyclopentene: The parent compound without the methyl group. It has similar reactivity but lacks the additional steric hindrance provided by the methyl group.

    1-Methylcyclohexene: A six-membered ring analogue with a similar structure but different reactivity due to the larger ring size.

    Methylenecyclopentane: Another isomer with a different arrangement of the double bond and methyl group.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity patterns and makes it suitable for various specialized applications .

Properties

IUPAC Name

1-methylcyclopentene
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InChI

InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ATQUFXWBVZUTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10
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DSSTOX Substance ID

DTXSID50870755
Record name 1-Methylcyclopent-1-ene
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Molecular Weight

82.14 g/mol
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CAS No.

693-89-0, 27476-50-2
Record name 1-Methylcyclopentene
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Record name 1-Methylcyclopentene
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Record name Cyclopentene, methyl-
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Record name 1-METHYLCYCLOPENTENE
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Record name 1-methylcyclopentene
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Synthesis routes and methods

Procedure details

With respect to the manner of the hydration reaction, there is no particular limitation; the reaction can be performed in either of continuous and batchwise manners. The hydration reaction is generally performed as follows. Cyclohexene is added to a catalyst slurry comprising a hydration catalyst and water to effect hydration of cyclohexene in a suspension state to obtain a reaction mixture comprising an aqueous phase comprised of the catalyst slurry and an oil phase comprised of cyclohexanol produced and the cyclohexene remaining unreacted. The oil phase is phase-separated from the aqueous phase, and provided to a separation step. The aqueous phase containing the hydration catalyst can be recycled as the catalyst slurry to the reactor. In the hydration reaction, a small amount of methylcyclopentene is generally formed as a by-product as well as cyclohexanol as the desired intermediate. The oil phase, which contains the cyclohexanol, the methylcyclopentene and the cyclohexene, is separated into a high boiling point component containing cyclohexanol and a low boiling point component containing cyclohexene by a customary method, such as distillation. If desired, the separated cyclohexanol can be further subjected to treatment for isolation, thereby obtaining a cyclohexanol having a desired purity. In such a case, it is preferred that the obtained cyclohexanol has a purity of 99% or more. In general, it is preferred that the unreacted cyclohexene which is separated from cyclohexanol is subjected to treatment for isolation so as to obtain cyclohexene having a desired purity, followed by recycling thereof to the reactor.
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Q & A

Q1: What is the molecular formula and weight of 1-Methylcyclopentene?

A1: this compound has the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques including:

  • IR Spectroscopy: This method can identify the presence of characteristic functional groups like the C=C double bond and C-H bonds. [, , , , ]
  • ¹H NMR Spectroscopy: Provides information about the number and types of hydrogen atoms present in the molecule, revealing its structure. [, , , ]
  • ¹³C NMR Spectroscopy: This technique offers insights into the carbon backbone of the molecule, including the types of carbon atoms and their connectivity. [, ]

Q3: How does this compound behave in cycloalkylation reactions with phenols?

A3: this compound acts as an alkylating agent in cycloalkylation reactions with phenols. The reaction typically requires a catalyst, such as KU-23, aluminum phenolate, or zeolite-containing catalysts. [, , , , ]

Q4: How does the selectivity for para- versus ortho-alkylation change with different catalysts in the reaction with phenol?

A5: The choice of catalyst significantly influences the regioselectivity of the cycloalkylation reaction. For example, KU-23 favors para-alkylation, while aluminum phenolate leads to a mixture of para- and ortho-alkylated products. []

Q5: Can this compound undergo oligomerization reactions?

A6: Yes, this compound can oligomerize in the presence of acidic catalysts like CF3SO3H or oxo acid derivatives. This reaction typically occurs after isomerization to this compound. []

Q6: Are there examples of metal halide catalysts being used with this compound?

A7: Yes, metal halides like AlEtCl2 can be used to catalyze oligomerization of this compound. In these cases, minimal isomerization to this compound is observed. []

Q7: What is known about the stability of this compound under high-pressure photochemical conditions?

A9: Under high-pressure photochemical conditions at specific wavelengths (184.9 nm), this compound undergoes fragmentation, producing compounds like 1- and 2-methyl-1,3-cyclopentadiene. []

Q8: Can this compound be used as a fuel additive?

A11: Research suggests that the presence of this compound in fuels can significantly influence soot formation and aromatic species generation during combustion. This finding indicates potential implications for its use as a fuel additive. []

Q9: How does this compound compare to other C5 ring-containing compounds in terms of its impact on soot formation?

A12: While this compound significantly impacts soot formation, cyclopentene demonstrates a more pronounced effect. This difference highlights the importance of the double bond position within the C5 ring structure. []

Q10: Have there been any computational studies on the tautomerism of methylenecyclopentane and this compound?

A13: Yes, DFT calculations have been employed to investigate the relative stabilities of methylenecyclopentane and this compound, indicating that this compound is the more stable tautomer. []

Q11: How do substituents impact the stability of methylenecyclopentane and this compound?

A14: Computational studies using Gibbs free energy calculations have shown that substituents like F, OH, CH3, NH2, CN, NO2, CHO, and CF3 generally increase the stability of both methylenecyclopentane and this compound. []

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